molecular formula C6H6N4 B172512 6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1276056-73-5

6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B172512
M. Wt: 134.14 g/mol
InChI Key: DOMOUWJGODANHH-UHFFFAOYSA-N
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Description

6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound . It is a part of the pyrazolo[3,4-d]pyrimidine family, which is known for its biological importance . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines often involves the formation of pyrazol-3-one substrates . A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines have been synthesized via various chemical reactions. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

  • Biomedical Applications

    • Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents .
    • They present two possible tautomeric forms: the 1H- and 2H-isomers .
    • They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
    • They have been shown to exhibit a broad range of biological activities and clinical applications, including antiviral, antibacterial, antimalarial, antitrypanosomal, anti-inflammatory, anti-hypertension and pulmonary hypertension, and anti-tumor activity with various mechanisms of action .
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines

    • Three novel pyrazolo[3,4-b]pyridines were synthesized via the cyclization of 5-amino-1-phenylpyrazole with the corresponding unsaturated ketone in the catalytic presence of ZrCl4 .
    • The ketones were afforded by modifying a stabilized ylide facilitated Wittig reaction in fairly high yields .
    • The novel compounds exhibited exciting photophysical properties with the dimethylamine phenyl-bearing pyrazolopyridine showing exceptionally large Stoke’s shifts .
  • Applications in Alzheimer’s Disease Diagnosis

    • Both the dimethylamino- and the pyrene-substituted compounds demonstrated high and selective binding to amyloid plaques of Alzheimer’s disease (AD) patient brain slices upon fluorescent confocal microscopy observation .
    • These results reveal the potential application of pyrazolo[3,4-b]pyridines in the development of AD amyloid plaque probes of various modalities for AD diagnosis .
  • CDK2 Inhibitors for Cancer Treatment

    • Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors .
    • These compounds were designed and synthesized to target CDK2, a key enzyme in cell division, making it an appealing target for cancer treatment .
    • Most of the prepared compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
    • Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
  • Anticancer Agents

    • A new series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .
    • The results showed that pyrazolo[3,4-d] pyrimidin-4-ol 3a bearing phenyl group at N-1 and p-C6H4 at C-6, and 4b with dinitrophenyl at N-1 and furanyl moiety at C-6 had better inhibitory activity against MCF-7 with IC50 values in a micromolar range as compared to other substrates .
    • These synthesized compounds can be considered as new candidates for further optimization as anticancer agents .
  • Kinase Inhibitors

    • Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
  • Anti-Inflammatory Agents

    • Pyrimidines, including pyrazolo[3,4-d]pyrimidines, have been found to exhibit anti-inflammatory effects .
    • These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
    • Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
  • Various Biological Activities

    • Pyrazolo[3,4-d]pyrimidines exhibit various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .
  • Synthesis of Novel Pyrazolo[3,4-d]pyrimidines

    • A new representative of heterocyclic hydrazines, viz., 6-hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine was synthesized from diacetyl ketene N, S-acetal .

properties

IUPAC Name

6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-7-2-5-3-8-10-6(5)9-4/h2-3H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMOUWJGODANHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C=NNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288740
Record name 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

1276056-73-5
Record name 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276056-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.464 g (approx. 24.28 mmol, purity 92%) of 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine was dissolved in 180 ml dioxane and 2.948 g (29.14 mmol) of triethylamine and 5.629 g of 20% palladium hydroxide on charcoal were added and it was hydrogenated at 3 bar hydrogen pressure and RT for 2 days. 100 ml ethyl acetate, 2.948 g (29.14 mmol) of triethylamine and 2.000 g of 20% palladium hydroxide on charcoal were added. The mixture was hydrogenated with hydrogen at 3 bar hydrogen pressure and RT for 3 h. The reaction mixture was filtered on Celite, washed with a little dioxane/ethyl acetate and the filtrate was concentrated in the rotary evaporator. 2.180 g (purity 73%, 49% of theor.) of the target compound was obtained.
Quantity
4.464 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
2.948 g
Type
reactant
Reaction Step Two
Quantity
5.629 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
2.948 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

4.464 g (approx. 24.28 mmol, purity 92%) of 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine were dissolved in 180 ml of dioxane, 2.948 g (29.14 mmol) of triethylamine and 5.629 g of 20% palladium hydroxide on carbon were added, and hydrogenation was effected with hydrogen at 3 bar and RT for 2 d. 100 ml of ethyl acetate, 2.948 g (29.14 mmol) of triethylamine and 2.000 g of 20% palladium hydroxide on carbon were added. The mixture was hydrogenated with hydrogen at 3 bar and RT for 3 h. The mixture was filtered through Celite and washed with a little dioxane/ethyl acetate, and the filtrate was concentrated on a rotary evaporator. 2.180 g (purity 73%, 49% of theory) of the target compound were obtained.
Quantity
4.464 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
2.948 g
Type
reactant
Reaction Step Two
Quantity
5.629 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
2.948 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
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6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
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Reactant of Route 6
6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Citations

For This Compound
8
Citations
A MIYASHITA, S SATO, N TAIDO, K TANJI… - Chemical and …, 1990 - jstage.jst.go.jp
Acid hydrolysis of the 6-methylpyrazolopyrimidine Reissert compound (6) gave the ring-opened product (12) and the oxazole (13). Alkaline hydrolysis of 6 afforded the 6-…
Number of citations: 8 www.jstage.jst.go.jp
G Yao, C Zhu, T Qin, M Wang, Z Sun… - Advanced Synthesis …, 2023 - Wiley Online Library
The oxidative [3+2+1] annulation reaction of aldehydes, 5‐aminopyrazoles, and nitriles is achieved under the oxidation of I 2 /O 2 , affording various valuable pyrazolo[3,4‐d]pyrimidines …
Number of citations: 2 onlinelibrary.wiley.com
F Falchi, F Manetti, F Carraro, A Naldini… - ChemMedChem …, 2009 - Wiley Online Library
Quality QSAR: A combination of docking calculations and a statistical approach toward Abl inhibitors resulted in a 3D QSAR model, the analysis of which led to the identification of …
M Kasula, M Toyama, R Samunuri, F Rozy… - Bioorganic & Medicinal …, 2016 - Elsevier
The potential antiviral activity of aristeromycin type of derivatives (I) is limited by associated toxicity due to its possible 5′-O-phosphorylation and S-adenosyl-l-homocysteine hydrolase (…
Number of citations: 3 www.sciencedirect.com
A Marwaha, J White, F El_Mazouni… - Journal of medicinal …, 2012 - ACS Publications
Plasmodium falciparum causes approximately 1 million deaths annually. However, increasing resistance imposes a continuous threat to existing drug therapies. We previously reported …
Number of citations: 72 pubs.acs.org
MG Marei, M El-Ghanam - Journal of Islamic Academy of Sciences, 1992 - journalagent.com
Acetylenic ß-diketones reacted with thiosemicarbazide to give either 6H or 3H, 6H-pyrazolo [1, 5-c] pyrimidinethiones depending on the nature of the substituents as well as the reaction …
Number of citations: 2 www.journalagent.com
T Kruewel, S Schenone, M Radi, G Maga, A Rohrbeck… - PLoS …, 2010 - journals.plos.org
Background The non-receptor tyrosine kinases c-Abl and c-Src are overexpressed in various solid human tumours. Inhibition of their hyperactivity represents a molecular rationale in the …
Number of citations: 21 journals.plos.org
AL Smith, ND D'Angelo, YY Bo, SK Booker… - Journal of medicinal …, 2012 - ACS Publications
A highly selective series of inhibitors of the class I phosphatidylinositol 3-kinases (PI3Ks) has been designed and synthesized. Starting from the dual PI3K/mTOR inhibitor 5, a structure-…
Number of citations: 51 pubs.acs.org

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